molecular formula C11H13NO7S B5538332 [Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid

[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid

Cat. No.: B5538332
M. Wt: 303.29 g/mol
InChI Key: PWOHLNQUNYXWPV-UHFFFAOYSA-N
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Description

[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid is a compound with the molecular formula C11H13NO7S and a molecular weight of 303.2884 g/mol . This compound is known for its unique structure, which includes a carboxymethyl group, a methoxybenzenesulfonyl group, and an aminoacetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the sulfonyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carboxymethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of [Carboxymethyl(4-hydroxybenzenesulfonyl)amino]acetic acid.

    Reduction: Formation of [Carboxymethyl(4-methoxybenzenesulfanyl)amino]acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [Carboxymethyl(4-methylphenyl)sulfonyl]aminoacetic acid: Similar structure but with a methyl group instead of a methoxy group.

    [Carboxymethyl(4-hydroxybenzenesulfonyl)amino]acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets and distinct properties compared to similar compounds.

Properties

IUPAC Name

2-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7S/c1-19-8-2-4-9(5-3-8)20(17,18)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOHLNQUNYXWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of iminoacetic acid disodium salt monohydrate (5.0 grams, 25.6 mmol) in dioxane (50 ml) and water (50 ml) was added triethylamine (5.3 ml, 38 mmol) followed by 4-methoxybenzenesulfonyl chloride (5.8 grams, 28.0 mmol). The mixture was stirred overnight at room temperature and diluted with methylene chloride. The solution was washed with 1N hydrochloric acid solution, water and brine, dried over magnesium sulfate and concentrated under vacuum leaving [carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid as a white solid, 3.83 grams (49%).
Name
iminoacetic acid disodium salt monohydrate
Quantity
5 g
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reactant
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5.3 mL
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reactant
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50 mL
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50 mL
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5.8 g
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Synthesis routes and methods II

Procedure details

To a solution of iminoacetic acid disodium salt monhydrate (5.0 grams, 25.6 mmol) in dioxane (50 ml) and water (50 ml) was added triethylamine (5.3 ml, 38 mmol) followed by 4-methoxybenzenesulfonyl chloride 95.8 grams, 28.0 mmol). The mixture was stirred overnight at room temperature and diluted with methylene chloride. The solution was washed with 1 N hydrochloric acid solution, water and brine, dried over magnesium sulfate and concentrated under vacuum leaving [carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid as a white solid, 3.83 grams (49%).
Name
iminoacetic acid disodium salt
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0 (± 1) mol
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50 mL
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5.3 mL
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50 mL
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95.8 g
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Synthesis routes and methods III

Procedure details

3.3 Parts of iminodiacetic acid and 3.2 parts of sodium hydroxide are dissolved in 50 parts of water. Into the resulting aqueous solution, 20 parts of tetrahydrofuran containing 5 parts of p-methoxybenzenesulfonyl chloride was dropped. The resulting mixture is suspending at first, but becomes transparent when stirred at room temperature for about 1.5 hours. The mixture is further stirred at 50° C. for about 20 minutes to terminate the reaction. After completion of the reaction, the reaction liquid is freed from the tetrahydrofuran and then acidified with hydrochloric acid to precipitate crystals. The crystals are collected by filtration and then recrystallized from water to obtain 3.8 parts of N-p-methoxybenzenesulfonyl-iminodiacetic acid, m.p. 177°-178.5° C.
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